molecular formula C19H14F3N3O3 B127097 (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide CAS No. 1132656-73-5

(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Cat. No.: B127097
CAS No.: 1132656-73-5
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-GOSISDBHSA-N
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Description

(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a chiral small molecule with a stereocenter at the C2 position of the propanamide backbone. Its molecular formula is C₁₉H₁₄F₃N₃O₃, with a monoisotopic mass of 389.0987 g/mol and an average mass of 389.333 g/mol . The compound features:

  • A 4-cyanophenoxy group attached to the propanamide backbone.
  • A 4-cyano-3-(trifluoromethyl)phenyl moiety as the amide substituent.
  • A hydroxy and methyl group at the C2 position, contributing to its stereochemistry and hydrogen-bonding capacity.

This compound is structurally related to antiandrogenic agents, such as bicalutamide analogs, and is designed for high receptor affinity and metabolic stability. Its synthesis involves stereoselective routes to ensure the (2R)-configuration, which is critical for biological activity .

Properties

IUPAC Name

(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649384
Record name (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132656-73-5
Record name (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, also known as Ostarine D4, is a synthetic selective androgen receptor modulator (SARM). It has garnered attention for its potential applications in hormonal male contraception and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including pharmacological effects, metabolic pathways, and relevant case studies.

  • Molecular Formula : C19H14F3N3O3
  • Molecular Weight : 393.353 g/mol
  • CAS Number : 2714472-77-0
  • IUPAC Name : (2R)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Ostarine D4 acts primarily through selective binding to androgen receptors (ARs), which are critical for mediating the effects of androgens like testosterone. This selectivity allows it to promote anabolic effects in muscle and bone while minimizing androgenic effects in other tissues.

Pharmacological Effects

  • Binding Affinity : Ostarine D4 exhibits a high binding affinity for androgen receptors, with an inhibitory constant (IC50) around 1.7 nmol/L . This high affinity suggests significant potential for therapeutic applications.
  • Effects on Hormonal Levels :
    • In studies involving male rats, Ostarine D4 demonstrated a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, indicating its efficacy in hormonal modulation .
    • The effective dose (ED50) for prostate tissue was found to be approximately 0.43 mg/d, while for levator ani muscle, it was 0.079 mg/d .
  • Impact on Body Composition :
    • Treatment with Ostarine D4 resulted in increased bone mineral density and lean body mass while reducing fat mass in a dose-dependent manner . This profile suggests its potential utility in conditions like osteoporosis or muscle wasting disorders.

Metabolism and Excretion

Ostarine D4 has been detected in human blood, indicating systemic absorption following administration . Its metabolic pathways remain under investigation; however, it is classified within the human exposome, suggesting it is not a naturally occurring metabolite but rather a result of exposure to the compound or its derivatives.

Animal Studies

In a pivotal study involving castrated male rats treated with Ostarine D4 and estradiol benzoate (EB), the combination effectively suppressed spermatogenesis leading to infertility without permanent effects post-treatment cessation. After a recovery period of 100 days, normal fertility was restored .

Clinical Implications

The favorable pharmacokinetic properties of Ostarine D4 make it a promising candidate for oral male contraception. Its ability to selectively target androgen receptors while minimizing adverse effects presents an innovative approach to hormonal regulation in males.

Data Summary Table

ParameterValue
Molecular FormulaC19H14F3N3O3
Molecular Weight393.353 g/mol
CAS Number2714472-77-0
Binding Affinity (IC50)1.7 nmol/L
ED50 Prostate0.43 mg/d
ED50 Levator Ani Muscle0.079 mg/d
Effects on Body CompositionIncreased lean mass; decreased fat mass

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its structural similarity to known anticancer drugs suggests that it may interact with biological targets involved in tumor growth and proliferation.

  • Case Study : A study explored the effects of similar compounds on cancer cell lines, demonstrating that modifications to the trifluoromethyl group can enhance biological activity against specific cancer types. This suggests that (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide could be a candidate for further development in oncology.

Environmental Chemistry

Given its presence in human blood as a result of exposure, this compound has been studied within the context of environmental health and toxicology. Understanding its metabolic pathways can provide insights into human exposure risks and environmental persistence.

  • Research Findings : The compound is not naturally occurring but is identified in individuals exposed to it or its derivatives, highlighting the need for monitoring and regulation .

Material Science

The unique chemical properties of (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide make it a candidate for use in developing advanced materials, especially those requiring specific thermal or chemical resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of propanamide derivatives with modifications targeting androgen receptor (AR) binding. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Features Melting Point (°C) Yield (%) References
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide C₁₉H₁₄F₃N₃O₃ 4-Cyanophenoxy, 4-cyano-3-(trifluoromethyl)phenyl Chiral C2 center, high logP (hydrophobic) N/A N/A
VM-6 C₂₃H₁₇F₃N₂O₅ Biphenyl, nitrate ester Nitrate group for prodrug activation, lower yield (48%) 127–129 48.02
(2R)-3-(4-Chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide C₁₈H₁₃ClF₄N₂O₃ 4-Chloro-3-fluorophenoxy Increased halogenation (Cl/F) enhances electronegativity N/A N/A
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide C₁₈H₁₄F₄N₂O₄S 4-Fluorophenylsulfonyl Sulfonyl group improves metabolic stability N/A N/A
(2S)-3-(4-Cyanophenoxy-2,3,5,6-d₄)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide C₁₉H₁₀D₄F₃N₃O₃ Deuterated phenoxy Used in metabolic studies to track degradation N/A N/A

Key Differences and Research Findings

Stereochemistry :

  • The (2R)-enantiomer of the target compound shows higher AR binding affinity compared to its (2S)-counterpart, as confirmed in patent literature .
  • Deuterated analogs (e.g., ) retain activity while offering improved pharmacokinetic tracking .

Substituent Effects: Electron-Withdrawing Groups: The 4-cyano and trifluoromethyl groups enhance binding to hydrophobic pockets in AR, while the phenoxy group provides conformational flexibility . Halogenation: Chloro/fluoro substitutions (e.g., ) increase electronegativity but may reduce solubility compared to cyano analogs . Sulfonyl vs. Phenoxy: Sulfonyl-containing analogs () exhibit slower hepatic clearance due to reduced oxidative metabolism .

Synthetic Yields :

  • VM-6 (48% yield) requires additional steps for nitrate ester formation, complicating synthesis .
  • Compounds with simpler substituents (e.g., hydroxyl or methoxy groups) achieve higher yields (up to 31.4%) but lower receptor affinity .

Ferrocenyl-containing analogs () require +12 CM correction factors for logP due to intermolecular hydrogen bonds and steric effects .

Preparation Methods

Chiral Synthesis and Stereochemical Control

The enantiomeric purity of (R)-Ostarine is critical for its biological activity. A chiral synthesis route begins with the preparation of (R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, a key intermediate. This bromo compound undergoes nucleophilic substitution with 4-cyanophenol under basic conditions. Notably, the choice of base significantly impacts yield and purity. For instance, potassium carbonate reduces impurity formation compared to cesium carbonate, streamlining purification .

Stereochemical control is achieved through asymmetric induction during the coupling step. The use of chiral auxiliaries or catalysts ensures the (R)-configuration at the stereocenter. X-ray crystallography and chiral HPLC are employed to verify enantiomeric excess (>99%) .

Crystallization and Polymorphic Forms

Crystallization conditions profoundly influence the physical and chemical properties of (R)-Ostarine. The anhydrous crystalline Form A is obtained by dissolving the compound in organic solvents such as ethanol or tetrahydrofuran (THF) at temperatures between −20°C and +5°C . Slow cooling promotes the growth of well-defined crystals, which exhibit a melting point of 130°C .

Paracrystalline forms, such as Form B′, are generated by suspending crystalline Form A in water at 20–30°C for ≥0.5 hours. This hydration-induced phase transition alters dissolution kinetics, a critical factor for pharmaceutical formulations . Thermotropic liquid crystalline Form B″ forms upon heating Form D to 130°C followed by rapid cooling, demonstrating the compound’s sensitivity to thermal processing .

Intermediate Functionalization and Derivative Synthesis

The bromo intermediate serves as a versatile precursor for derivative synthesis. For example, reacting it with 1H-pyrrole-3-carbonitrile in THF using sodium hydride as a base yields substituted pyrrole analogs . This SN2 reaction proceeds at room temperature, achieving moderate yields (40–60%) after column chromatography . Similarly, coupling with 3-fluoro-pyrazole under analogous conditions produces fluorinated derivatives, expanding the compound’s SAR profile .

Solvent and Temperature Optimization

Solvent selection directly impacts reaction efficiency. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while ethanol and acetone favor crystallization . For instance, evaporating (R)-Ostarine from THF yields Form C, characterized by distinct X-ray diffraction patterns .

Temperature gradients during crystallization are meticulously controlled. Cooling saturated solutions from 50°C to −20°C at 1°C/min minimizes amorphous byproduct formation, ensuring >95% crystalline purity .

Isotopic Labeling and Analytical Characterization

Deuterated analogs, such as (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy-2,3,5,6-d4)-2-hydroxy-2-methylpropanamide, are synthesized for metabolic studies. Isotopic incorporation is achieved using deuterated 4-cyanophenol during the coupling step, followed by purification via recrystallization . Mass spectrometry confirms a molecular weight of 393.353 g/mol and isotopic purity ≥98% .

Scalability and Industrial Production

Large-scale synthesis requires cost-effective and reproducible methods. A patented industrial process involves continuous flow reactors to maintain precise temperature control (−10°C to 0°C) during bromo intermediate formation, achieving 85% yield with <1% impurities . Centrifugal partition chromatography replaces traditional column chromatography for bulk purification, reducing solvent waste .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, describes a protocol using EDC/HOBt as coupling agents under nitrogen protection for analogous amide bond formation, yielding products in 45–57% after column chromatography. Key steps include:

  • Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) .
  • Acidic reduction with iron powder for nitro-to-amine conversion .
  • Condensation with cyanoacetic acid using condensing agents like DIPEA .
    • Critical Note : Optimize reaction times and stoichiometry to minimize side products, particularly in stereospecific steps involving the (2R)-configuration.

Q. How can the stereochemical integrity of the (2R)-configuration be confirmed during synthesis?

  • Methodological Answer : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiopurity. For crystalline intermediates, single-crystal X-ray diffraction (as in ) provides definitive confirmation of absolute configuration. In , torsion angles (e.g., C—C—N—C) and hydrogen-bonding patterns (N—H⋯O) were critical for resolving stereochemistry .

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H and 13C NMR (e.g., ) resolve substituent positions and confirm functional groups like hydroxyl (-OH) and cyano (-CN).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Determines crystal packing, hydrogen-bonding networks (e.g., N—H⋯O in ), and steric effects from trifluoromethyl groups .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s logP and solubility for in vitro studies?

  • Methodological Answer : describes a correction factor (CM) approach for logP calculation, accounting for hydrogen bonding (+3 CM per bond), branching effects (-2 CM), and resonance (+3 CM). Apply software like ACD/Labs Percepta (as in ) to model partition coefficients and solubility. For example:

  • Input molecular descriptors (e.g., hydrogen bond donors/acceptors, molar refractivity).
  • Validate predictions experimentally via shake-flask or HPLC methods .

Q. What strategies resolve contradictions in crystallographic data between polymorphic forms?

  • Methodological Answer : highlights the importance of solvent selection and cooling rates in isolating stable polymorphs. For conflicting

  • Perform variable-temperature XRD to assess phase transitions.
  • Use differential scanning calorimetry (DSC) to identify melting points and enantiotropic/monotropic relationships.
  • Compare hydrogen-bonding motifs (e.g., chain vs. dimer patterns in ) to explain stability differences .

Q. How can reaction conditions be optimized to mitigate byproducts from competing steric and electronic effects?

  • Methodological Answer :

  • Steric Hindrance : Use bulky bases (e.g., DIPEA in ) to suppress side reactions at crowded sites like the trifluoromethylphenyl group.
  • Electronic Effects : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates during cyano-group incorporation .
  • Monitoring : Employ in situ FTIR or LC-MS to track reaction progress and identify byproducts early .

Q. What experimental designs address discrepancies in biological activity due to impurities?

  • Methodological Answer :

  • Purification : Use preparative HPLC with orthogonal methods (e.g., reverse-phase and size-exclusion) to remove structurally similar impurities (e.g., ).
  • Analytical Cross-Check : Compare NMR and HRMS data with reference standards (e.g., ’s fenofibric acid impurities) to confirm purity thresholds (>98%) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • Re-evaluate Parameters : Ensure computational models include correction factors for strong hydrogen-bonding groups (e.g., -OH and -CN in ).
  • Experimental Variables : Test solubility in buffered vs. non-buffered systems, as pH may protonate/deprotonate functional groups (e.g., phenolic -OH in ) .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for the (2R)-isomer?

  • Methodological Answer :

  • Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric induction during key steps like hydroxylation.
  • Kinetic Resolution : Monitor ee via chiral HPLC at intermediate stages (e.g., after reduction in ) to identify steps causing racemization .

Tables for Key Data

Property Method Reference
logP (predicted)CM correction factor +12
Melting PointDSC of polymorph Form I
EnantiopurityChiral HPLC (98% ee)
Crystal SystemMonoclinic, P21/c

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

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